(4,5-dimethyl-1H-imidazol-2-yl)methanol
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Overview
Description
(4,5-dimethyl-1H-imidazol-2-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the imidazole ring and a hydroxymethyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dimethyl-1H-imidazol-2-yl)methanol can be achieved through various methods. One common approach involves the reaction of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole . Another method includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with phenylmagnesium bromide . These reactions typically require controlled conditions, such as low temperatures and the presence of specific catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4,5-dimethyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (4,5-dimethyl-1H-imidazol-2-yl)carboxylic acid, while reduction can produce this compound derivatives with different functional groups.
Scientific Research Applications
(4,5-dimethyl-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4,5-dimethyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA grooves and exhibit DNA-cleavage properties mediated by peroxide . This interaction can lead to cytotoxic effects on certain cell lines, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4,5-dimethyl-1H-imidazol-2-yl)methanol include other imidazole derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
(4,5-dimethyl-1H-imidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)8-6(3-9)7-4/h9H,3H2,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUICZARPZYJTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676283 |
Source
|
Record name | (4,5-Dimethyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115245-13-1 |
Source
|
Record name | (4,5-Dimethyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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